1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Description
1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a piperazine derivative featuring a benzoyl group at the 1-position and a 2-nitro-4-(trifluoromethyl)phenyl substituent at the 4-position of the piperazine ring. The compound’s structural complexity arises from the combination of electron-withdrawing groups (nitro and trifluoromethyl) and the aromatic benzoyl moiety, which collectively influence its physicochemical and biological properties. Its synthesis typically involves multi-step reactions, including coupling of benzoic acid derivatives with piperazine intermediates under controlled conditions . The trifluoromethyl group enhances lipophilicity, promoting membrane permeability, while the nitro group may contribute to redox activity or serve as a hydrogen bond acceptor in biological interactions .
Properties
IUPAC Name |
[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)14-6-7-15(16(12-14)24(26)27)22-8-10-23(11-9-22)17(25)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKARRBWOGTGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for industrial production.
Chemical Reactions Analysis
1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules, utilizing reagents such as organolithium or Grignard reagents.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness is highlighted through comparisons with structurally related piperazine derivatives. Key differences in substituent groups, positions, and electronic effects are summarized below:
Structural Analogs and Substituent Effects
Electronic and Steric Modulations
- This may limit interactions with flat binding pockets but enhance selectivity for specific enzymes .
- Trifluoromethyl vs. Halogenated Groups : The trifluoromethyl group’s strong electron-withdrawing nature and lipophilicity contrast with halogens (e.g., chloro, bromo), which offer less electronegativity but similar steric bulk. This difference impacts solubility, metabolic stability, and target engagement .
- Benzoyl vs. Alkyl Substitutions: The benzoyl group enables π-π stacking with aromatic residues in proteins, a feature absent in alkyl-substituted analogs like 1-methylpiperazine derivatives. This interaction is critical for inhibiting enzymes such as monoamine oxidases or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
